molecular formula C27H24FN3O5 B2771790 N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894561-29-6

N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2771790
CAS No.: 894561-29-6
M. Wt: 489.503
InChI Key: WGVQGLONHFNTRH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the dioxino group: This step involves the cyclization of the quinoline derivative with appropriate diol under acidic conditions.

    Attachment of the fluorophenyl group: This is usually done via a nucleophilic aromatic substitution reaction.

    Formation of the acetamide linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Potential use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl N-(3-(trifluoromethyl)phenyl)carbamate
  • 3-methyl-4-(methylthio)phenyl N-(3-(trifluoromethyl)phenyl)carbamate
  • 4-formyl-2-methoxyphenyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate

Uniqueness

N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is unique due to its specific structural features, such as the combination of a quinoline core with a dioxino group and a fluorophenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (CAS Number: 894561-29-6) is a novel compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, structural characteristics, and biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H24FN3O5C_{27}H_{24}FN_{3}O_{5}, with a molecular weight of 489.5 g/mol. The compound features a complex structure that includes a quinoline core fused with a dioxin moiety and various aromatic substituents.

PropertyValue
Molecular FormulaC27H24FN3O5
Molecular Weight489.5 g/mol
CAS Number894561-29-6

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the quinoline scaffold followed by the introduction of various substituents. Detailed synthetic pathways are often outlined in research studies focusing on similar compounds within the same chemical family.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies have shown that derivatives of quinoline and dioxin scaffolds possess activity against various bacterial strains and fungi. For instance, derivatives of phenoxy-N-arylacetamide have demonstrated antimicrobial effects in multiple studies .

Anticancer Activity

Quinoline derivatives are well-known for their anticancer potential. The presence of the dioxin ring in this compound may enhance its efficacy against cancer cell lines. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory and Analgesic Properties

The compound's structural components suggest potential anti-inflammatory and analgesic activities. The presence of methoxy and fluorine substituents can influence the interaction with biological targets involved in inflammatory pathways . Some studies have documented anti-inflammatory effects in related compounds.

Case Studies

  • Antimicrobial Efficacy : A study on phenoxy-N-arylacetamides demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the low micromolar range.
  • Anticancer Studies : In vitro studies on quinoline derivatives indicated that they could inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values typically ranging from 10 to 50 µM.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O5/c1-34-22-7-5-20(6-8-22)29-15-18-11-17-12-24-25(36-10-9-35-24)14-23(17)31(27(18)33)16-26(32)30-21-4-2-3-19(28)13-21/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVQGLONHFNTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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